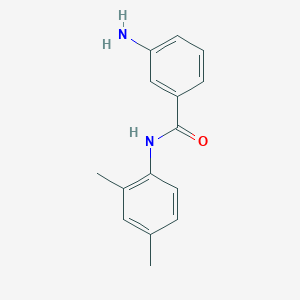

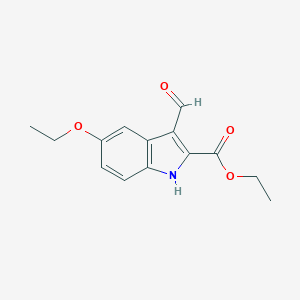

3-amino-N-(2,4-dimethylphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 4-amino-N-(2,6-dimethylphenyl)benzamide, a compound closely related to 3-amino-N-(2,4-dimethylphenyl)benzamide, involves multi-step chemical reactions highlighting the compound's potential for modification and the exploration of its anticonvulsant properties (Lambert et al., 1995). Another approach involves a three-component reaction demonstrating a method for creating benzamide derivatives with potential biological applications (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure and interactions of benzamide derivatives, including those similar to 3-amino-N-(2,4-dimethylphenyl)benzamide, have been analyzed using X-ray structure, Hirshfeld surface analysis, and DFT calculations. These studies reveal the significance of hydrogen bonding and π-interactions in stabilizing the molecular structures of benzamide derivatives (Saeed et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of benzamide compounds, including anticonvulsant activities and neurotoxicity comparisons with other antiepileptic drugs, have been thoroughly investigated, highlighting their potential in medical applications (Clark Cr, 1988). Another study focused on the metabolic inhibitor properties of 4-amino-N-(2,6-dimethylphenyl)benzamide, showcasing its potency in pharmacological contexts (Robertson et al., 1987).

Physical Properties Analysis

The physical properties, including solubility and thermal stability of polyamides derived from compounds structurally related to 3-amino-N-(2,4-dimethylphenyl)benzamide, have been explored, demonstrating the influence of molecular structure on material characteristics (Liaw et al., 2002).

科学的研究の応用

Anticonvulsant Activity

3-amino-N-(2,4-dimethylphenyl)benzamide and its derivatives have been extensively studied for their anticonvulsant properties. For instance, 4-amino-N-(2,6-dimethylphenyl)benzamide, a closely related compound, has demonstrated significant anticonvulsant activity in several models. These compounds have shown effectiveness in maximal electroshock seizure (MES) tests, indicating their potential as antiepileptic agents (Lambert et al., 1995), (Afolabi & Okolie, 2013), (Clark, 1988).

Pharmacokinetics and Drug Metabolism

Studies on the pharmacokinetics and metabolism of these compounds, particularly in the context of anticonvulsant activity, are crucial. The metabolism and disposition of these benzamides have been explored in animal models, with findings indicating significant absorption and excretion patterns, and insights into the metabolic pathways involved (Potts et al., 1989), (Dockens et al., 1987).

Chemical Synthesis and Characterization

The synthesis and characterization of these compounds and their analogs are important for understanding their potential applications in medicinal chemistry. Various studies have reported the successful synthesis of these compounds and their structural characterization, providing a foundation for further research into their biological and pharmacological properties (Noubade et al., 2009), (Saeed et al., 2015).

Potential in Corrosion Inhibition

Interestingly, derivatives of 3-amino-N-(2,4-dimethylphenyl)benzamide have been explored for their potential as corrosion inhibitors. This application highlights the versatility of these compounds beyond pharmacological uses. Studies have shown that certain derivatives can effectively inhibit corrosion in acidic media, demonstrating the potential for these compounds in industrial applications (Lgaz et al., 2019), (Lgaz et al., 2020).

Safety And Hazards

特性

IUPAC Name |

3-amino-N-(2,4-dimethylphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-7-14(11(2)8-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOKLERLHHRXPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546048 |

Source

|

| Record name | 3-Amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2,4-dimethylphenyl)benzamide | |

CAS RN |

102630-87-5 |

Source

|

| Record name | 3-Amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102630-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)

![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)